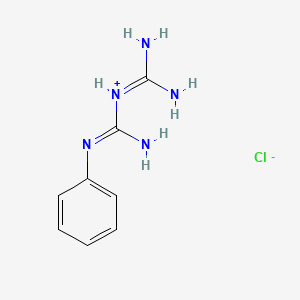

1-Phenylbiguanide hydrochloride

概要

説明

準備方法

合成ルートと反応条件: 1-フェニルビグアニド塩酸塩は、複数段階のプロセスで合成できます。 一般的な方法の1つは、塩酸の存在下でフェニルイソシアネートとジシアノジアミドを反応させることです . 反応は通常、以下のように進行します。

ステップ1: フェニルイソシアネートは、ジシアノジアミドと反応して1-フェニルビグアニドを形成します。

ステップ2: 生成された1-フェニルビグアニドは、次に塩酸で処理されて1-フェニルビグアニド塩酸塩が得られます。

工業生産方法: 1-フェニルビグアニド塩酸塩の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .

化学反応の分析

1-フェニルビグアニド塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 対応する酸化生成物を形成するために酸化することができます。

還元: 還元反応によって、さまざまな還元形に変換することができます。

置換: 分子内の1つ以上の原子が他の原子または基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

置換: 置換反応は通常、ハロゲンやアルキル化剤などの試薬を使用します。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化誘導体が生成されるのに対し、還元によって化合物の還元形が生成される可能性があります .

科学研究での用途

1-フェニルビグアニド塩酸塩は、科学研究で幅広い用途を持っています。

科学的研究の応用

1-Phenylbiguanide hydrochloride has a wide range of applications in scientific research:

作用機序

1-フェニルビグアニド塩酸塩は、主に5-HT3受容体を活性化することでその効果を発揮します。これらの受容体は、中枢神経系および末梢神経系における速いシナプス伝達を仲介するリガンド依存性イオンチャネルです。 受容体に結合すると、1-フェニルビグアニド塩酸塩はコンフォメーション変化を誘導し、イオンチャネルが開き、イオンの流入を可能にし、下流のシグナル伝達経路をトリガーします .

類似化合物との比較

1-フェニルビグアニド塩酸塩は、次のような他の類似化合物と比較することができます。

フェニルビグアニド: 5-HT3受容体アゴニストとしても作用する関連化合物.

アルタンセリン塩酸塩: 受容体研究で使用される別の化合物.

独自性: 1-フェニルビグアニド塩酸塩は、5-HT3受容体アゴニストとしての高い選択性と効力でユニークです。 これは、さまざまな生理学的および病理学的プロセスにおけるこれらの受容体の役割を理解することに焦点を当てた研究において、貴重なツールとなります .

参考文献

生物活性

1-Phenylbiguanide hydrochloride (PBG) is a synthetic compound primarily recognized for its role as an agonist of the 5-HT3 serotonin receptor. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical and Physical Properties

| Property | Details |

|---|---|

| Chemical Name | 1-(diaminomethylidene)-2-phenylguanidine hydrochloride |

| Molecular Formula | C₈H₁₁N₅·HCl |

| Molecular Weight | 213.67 g/mol |

| CAS Number | 55-57-2 |

| Solubility | Soluble in DMSO (25 mM) |

1-Phenylbiguanide acts primarily as a 5-HT3 receptor agonist , which is crucial in mediating various physiological responses. The compound has an EC50 value of approximately , indicating its potency in activating these receptors . Activation of the 5-HT3 receptor leads to the modulation of neurotransmitter release, particularly dopamine, which is significant in various neural pathways and physiological processes.

Cardiovascular Responses

PBG has been extensively studied for its cardiovascular effects. It induces reflex bradycardia and hypotension through activation of cardiac vagal afferents. In experimental models, such as rats and cats, PBG administration resulted in significant decreases in heart rate and blood pressure, mimicking the effects of serotonin (5-HT) on the vagus nerve .

Cellular Proliferation Studies

A notable study examined the impact of PBG on the proliferation of HT29 colon cancer cells. The MTT assay demonstrated that PBG promotes cell growth in a dose-dependent manner when compared to control groups. The maximum proliferation was observed at higher concentrations, suggesting potential therapeutic implications in cancer biology .

Case Studies and Research Findings

- Cardiac Effects : In a study involving rat models, PBG was shown to depolarize the vagus nerve and stimulate bronchopulmonary C-fibers, which are critical for respiratory rhythm modulation. This effect led to induced apnea following administration .

- Dopamine Release : Research indicates that PBG significantly increases dopamine release from neuronal cells. This property is leveraged in studies aiming to understand neurotransmitter dynamics in various neurological conditions .

- Mitochondrial Function : Recent findings suggest that 5-HT3 receptors are located on mitochondrial membranes and play a role in regulating mitochondrial activities under both normoxic and hypoxic conditions. PBG's activation of these receptors has been linked to protective effects against cellular damage during hypoxia .

Summary of Key Studies

特性

IUPAC Name |

1-(diaminomethylidene)-2-phenylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h1-5H,(H6,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUDRDSKZQDCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102-02-3 (Parent) | |

| Record name | 1-Phenylbiquanide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058763 | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-57-2 | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylbiquanide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbiguanide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1-phenylbiguanide hydrochloride?

A1: this compound functions as a selective agonist of the 5-hydroxytryptamine 3 receptor (5-HT3R) [, , , ]. This means it binds to and activates this specific receptor subtype.

Q2: How does activation of 5-HT3R by this compound relate to emesis?

A2: The 5-HT3R plays a crucial role in the mechanism of nausea and vomiting, particularly in chemotherapy-induced nausea and vomiting (CINV) [, ]. Activation of 5-HT3 receptors, such as by this compound, can induce emetic responses. This compound is often used in animal models, like the pica model in rats, to study potential antiemetic drugs and their mechanisms [, , , ].

Q3: Can you elaborate on the "pica model" and its relevance to this compound research?

A3: The pica model utilizes the observation that rodents, specifically rats in the provided studies, consume kaolin (a type of clay) when experiencing nausea [, ]. this compound, being a potent 5-HT3R agonist, induces this pica behavior, mimicking emesis [, , ]. Researchers then assess the effectiveness of potential antiemetic agents by measuring the reduction in kaolin consumption following treatment [, ].

Q4: Apart from its use in emesis studies, is this compound relevant to other research areas?

A4: Yes, research suggests that this compound can be used to investigate the role of 5-HT3 receptors in other physiological processes. For instance, one study explored the expression of 5-HT3 receptors in the HT29 cell line, derived from human colon adenocarcinoma, using this compound as an agonist []. This suggests a potential role of 5-HT3 receptors in cancer cell proliferation.

Q5: Are there any known natural compounds that show antiemetic effects against this compound-induced emesis?

A5: Yes, the provided research highlights the traditional Chinese herbal formula Xiao-Ban-Xia-Tang (XBXT) and its efficacy in reducing this compound-induced pica in rats [, ]. Additionally, extracts from Capsicum frutescens (containing capsaicin as the main component) and a composition of Pistacia chinensis and Codonopsis lanceolata have shown similar antiemetic effects in animal models, potentially involving modulation of 5-HT3 receptors [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。